N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and a difluoroethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide typically involves multiple steps:
-
Formation of the Difluoroethoxy Intermediate: : The initial step involves the preparation of the 2,2-difluoroethoxy intermediate. This can be achieved by reacting 2,2-difluoroethanol with an appropriate halogenating agent, such as thionyl chloride, to form 2,2-difluoroethyl chloride.
-
Attachment to the Phenyl Ring: : The next step involves the nucleophilic substitution reaction where the 2,2-difluoroethyl chloride reacts with a phenol derivative to form 3-(2,2-difluoroethoxy)phenol.
-
Formation of the Oxirane Ring: : The phenol derivative is then subjected to a reaction with an epoxide precursor, such as epichlorohydrin, under basic conditions to form the oxirane ring.
-
Amidation: : Finally, the oxirane intermediate is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The oxirane ring in N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form diols.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to open the oxirane ring and form corresponding alcohols.
-
Substitution: : The oxirane ring is susceptible to nucleophilic substitution reactions. Nucleophiles such as amines, thiols, or halides can open the ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) in an appropriate solvent such as ethanol.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols, amines, or thiols depending on the nucleophile used.
Scientific Research Applications
N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
-
Biological Studies: : It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interaction with biological molecules.
-
Materials Science: : The compound’s unique properties make it suitable for the development of new materials with specific functionalities, such as coatings or polymers with enhanced chemical resistance.
-
Chemical Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide exerts its effects depends on its interaction with molecular targets. The oxirane ring can react with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of these proteins. The difluoroethoxy group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxylate
- N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-thioamide
- N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-sulfonamide
Uniqueness
N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the difluoroethoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and reactivity profiles, making it a valuable compound for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-11(14)7-17-9-3-1-2-8(4-9)5-15-12(16)10-6-18-10/h1-4,10-11H,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLMCFFGZUKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC(=CC=C2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.